![molecular formula C5H9NO3 B14370088 N-[(Oxiran-2-yl)methyl]glycine CAS No. 91914-99-7](/img/structure/B14370088.png)
N-[(Oxiran-2-yl)methyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Oxiran-2-yl)methyl]glycine is a chemical compound that features an oxirane (epoxide) ring and a glycine moiety. This compound is of interest due to its unique structural properties, which make it a versatile intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[(Oxiran-2-yl)methyl]glycine can be synthesized through several methods. One common approach involves the reaction of glycine with epichlorohydrin under basic conditions. The reaction typically proceeds as follows:
- Glycine is dissolved in water and a base such as sodium hydroxide is added.
- Epichlorohydrin is then added dropwise to the solution while maintaining the temperature at around 0-5°C.
- The reaction mixture is stirred for several hours, allowing the formation of this compound.
- The product is then isolated and purified through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Oxiran-2-yl)methyl]glycine undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The compound can be reduced to form amino alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through oxidation of the epoxide ring.
Amino Alcohols: Formed through reduction of the compound.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
N-[(Oxiran-2-yl)methyl]glycine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[(Oxiran-2-yl)methyl]glycine involves its ability to react with various nucleophiles due to the presence of the reactive epoxide ring. This reactivity allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
N-[(Oxiran-2-yl)methyl]glycine can be compared with other similar compounds such as:
Glycidyl Methacrylate: Another compound with an epoxide ring, used in the production of epoxy resins.
N,N-bis[(oxiran-2-yl)methyl]aniline: A compound with two epoxide rings, used in various industrial applications.
The uniqueness of this compound lies in its combination of the glycine moiety with the epoxide ring, which imparts distinct reactivity and versatility in chemical synthesis.
Propriétés
Numéro CAS |
91914-99-7 |
|---|---|
Formule moléculaire |
C5H9NO3 |
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
2-(oxiran-2-ylmethylamino)acetic acid |
InChI |
InChI=1S/C5H9NO3/c7-5(8)2-6-1-4-3-9-4/h4,6H,1-3H2,(H,7,8) |
Clé InChI |
FTHORVJMZMMRQU-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CNCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


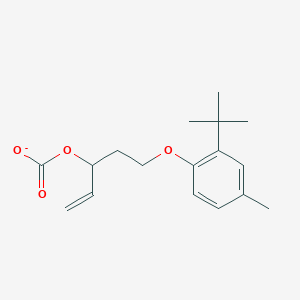
![Bis[2-(2-butoxyethoxy)ethyl] carbonate](/img/structure/B14370021.png)

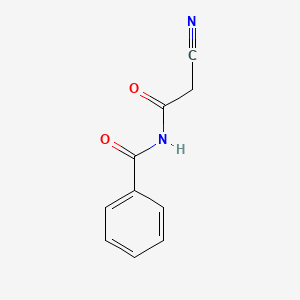
![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
![N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide](/img/structure/B14370041.png)
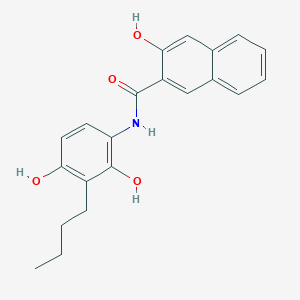

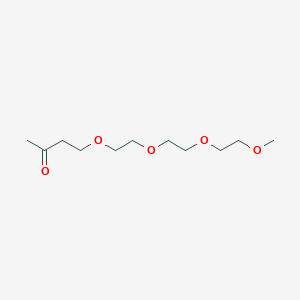
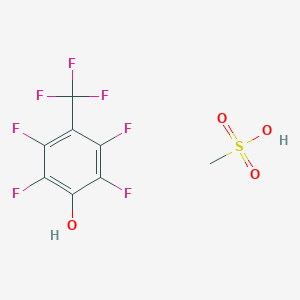
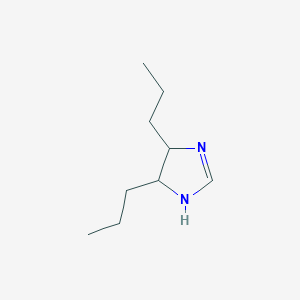
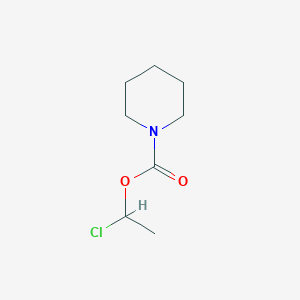
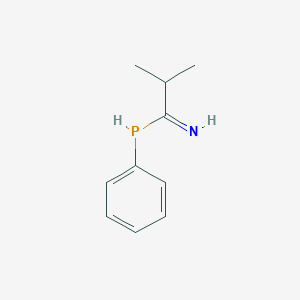
![2-Methyl-2-[methyl(propan-2-yl)amino]propan-1-ol](/img/structure/B14370094.png)
